lithium;1,2,4-trifluorobenzene-5-ide
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Overview
Description
Lithium;1,2,4-trifluorobenzene-5-ide is a compound that combines lithium with 1,2,4-trifluorobenzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1,2,4-trifluorobenzene involves several steps. One common method includes the hydrogenation reduction of 2,4-dinitrofluorobenzene to obtain 2,4-diaminofluorobenzene. This intermediate then undergoes a diazotization reaction with an aqueous solution of fluoroboric acid and sodium nitrite to form a diazonium fluoroborate intermediate. Finally, heating and decomposing this intermediate yields 1,2,4-trifluorobenzene .
Industrial Production Methods
Industrial production methods for 1,2,4-trifluorobenzene typically involve large-scale chemical reactions under controlled conditions. These methods ensure high yield and purity of the final product, which is essential for its use in various applications.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trifluorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: Common reagents include halogens and other electrophiles.
Oxidation and Reduction Reactions: These reactions can alter the oxidation state of the compound, leading to different products.
Common Reagents and Conditions
Halogenation: Using halogens like chlorine or bromine under controlled conditions.
Oxidation: Employing oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Utilizing reducing agents like lithium aluminum hydride or hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce various halogenated derivatives of 1,2,4-trifluorobenzene .
Scientific Research Applications
1,2,4-Trifluorobenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1,2,4-trifluorobenzene involves its interaction with various molecular targets. For instance, in lithium-ion batteries, it acts as an electrolyte additive, producing a lithium fluoride-rich solid electrolyte interface. This interface enhances the thermal stability and performance of the battery by preventing the formation of hydrogen fluoride, which can damage the cathode .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trifluorobenzene: Another trifluorobenzene isomer with similar applications in lithium-ion batteries.
1,4-Difluorobenzene: A related compound with different fluorine substitution patterns.
Uniqueness
1,2,4-Trifluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high thermal stability and specific chemical interactions .
Properties
CAS No. |
631899-54-2 |
---|---|
Molecular Formula |
C6H2F3Li |
Molecular Weight |
138.0 g/mol |
IUPAC Name |
lithium;1,2,4-trifluorobenzene-5-ide |
InChI |
InChI=1S/C6H2F3.Li/c7-4-1-2-5(8)6(9)3-4;/h2-3H;/q-1;+1 |
InChI Key |
XUXZGIJESKIUSD-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=[C-]C(=CC(=C1F)F)F |
Origin of Product |
United States |
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